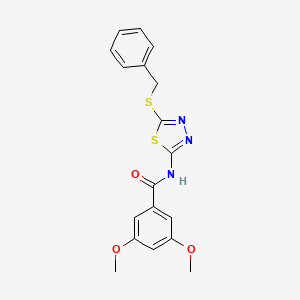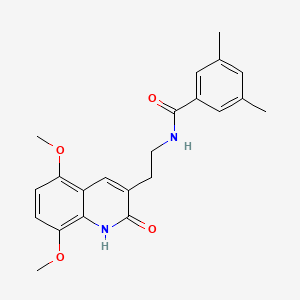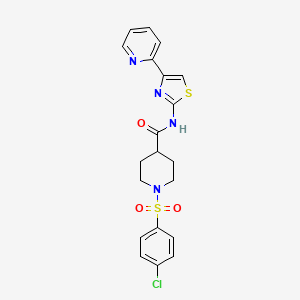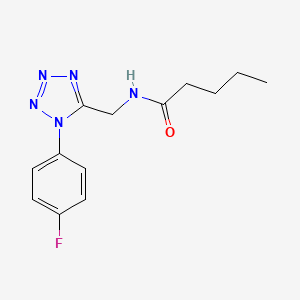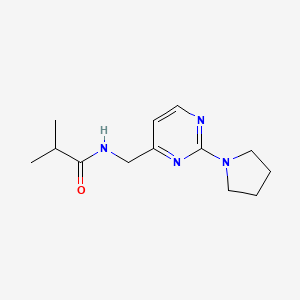
N-((2-(Pyrrolidin-1-yl)pyrimidin-4-yl)methyl)isobutyramid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)isobutyramide” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine derivatives often show significant pharmacological activity .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrolidine derivatives can be synthesized through various methods. One common method involves the reaction of pyrrolidine with 2-chloropyrimidine .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrolidine ring attached to a pyrimidine ring via a methylene (-CH2-) group. The isobutyramide group would be attached to the methylene group .
Chemical Reactions Analysis
The chemical reactions involving this compound would largely depend on the functional groups present in the molecule. Pyrrolidine derivatives are known to participate in a variety of chemical reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Pyrrolidine derivatives generally have good solubility in organic solvents .
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie und Wirkstoffforschung
Der Pyrrolidinring ist ein vielseitiges Gerüst, das von pharmazeutischen Chemikern häufig zum Design von Verbindungen zur Behandlung menschlicher Krankheiten verwendet wird. Hier ist, warum er so attraktiv ist:
- Pseudorotation: Die Nicht-Planarität des Rings (ein Phänomen, das als „Pseudorotation“ bezeichnet wird) verstärkt die dreidimensionale Abdeckung .
Antioxidative Aktivität
2-Methyl-N-[(2-Pyrrolidin-1-ylpyrimidin-4-yl)methyl]propanamid-Derivate weisen antioxidative Eigenschaften auf. Antioxidantien spielen eine entscheidende Rolle bei der Neutralisierung freier Radikale und dem Schutz von Zellen vor oxidativem Schaden .
κ-Opioid-Rezeptor-Antagonismus
PF-04455242, ein Derivat dieser Verbindung, wirkt als hoch affiner Antagonist, der selektiv für κ-Opioid-Rezeptoren (KORs) ist. Es zeigt Potenzial zur Behandlung von Depressionen und Suchtstörungen .
Katalyse und organische Reaktionen
Methyl-2-(Pyrrolidin-1-yl)propanal, eine verwandte Verbindung, findet Anwendung in der wissenschaftlichen Forschung. Seine Explosivität und Vielseitigkeit machen es nützlich für die Arzneimittelsynthese, Katalyse und organische Reaktionen.
Antibakterielle Eigenschaften
Bestimmte Pyrrolidin-Derivate weisen antibakterielle Aktivität auf. Das Substitutionsschema an den N'-Substituenten beeinflusst ihre Wirksamkeit gegen Bakterienstämme .
Weitere biologische Wirkungen
Die Auswirkungen der Verbindung auf die Zellzyklusregulation, die Plasma-Prolaktinspiegel und das Verhaltensverhalten (z. B. antidepressive Wirksamkeit) wurden untersucht .
Wirkmechanismus
Target of Action
The primary targets of N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)isobutyramide are vanilloid receptor 1 and insulin-like growth factor 1 receptor . These receptors play crucial roles in various physiological processes. For instance, the vanilloid receptor 1 is involved in pain perception, while the insulin-like growth factor 1 receptor is crucial for growth and development .
Mode of Action
This compound acts as an antagonist of the vanilloid receptor 1 and a modulator of the insulin-like growth factor 1 receptor . As an antagonist, it binds to the vanilloid receptor 1 and prevents its activation, thereby inhibiting the transmission of pain signals. As a modulator of the insulin-like growth factor 1 receptor, it can alter the receptor’s activity, influencing growth and development processes .
Result of Action
The molecular and cellular effects of the compound’s action are diverse, given its multiple targets and the wide range of enzymes it can inhibit. It has been reported to have antioxidative and antibacterial properties . Additionally, it can influence the cell cycle , which could have implications for cell growth and proliferation.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-methyl-N-[(2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O/c1-10(2)12(18)15-9-11-5-6-14-13(16-11)17-7-3-4-8-17/h5-6,10H,3-4,7-9H2,1-2H3,(H,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYBPQHFBOHKSKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCC1=NC(=NC=C1)N2CCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}methanamine](/img/no-structure.png)
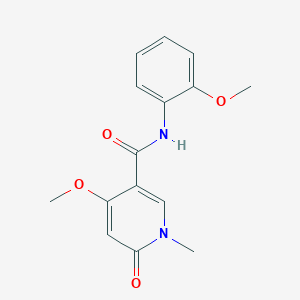
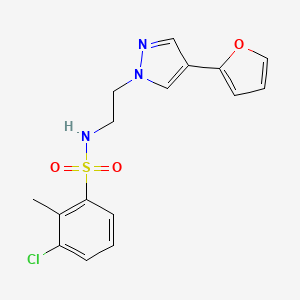
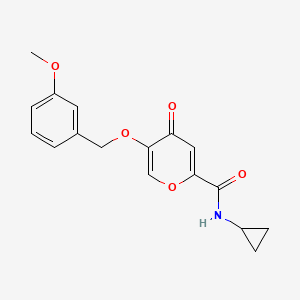
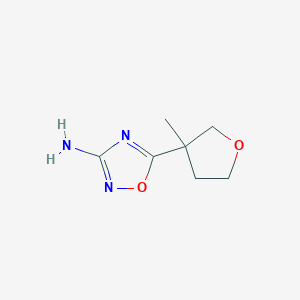
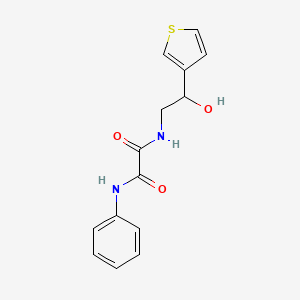
![N-(1-Methyl-5-oxopyrrolidin-3-yl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2362381.png)
![7-Fluoro-3-[[1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2362382.png)
![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2362383.png)
